N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide
Description
This compound features a chromen-4-one (coumarin derivative) core substituted at the 6-position with a 4-methylbenzenesulfonamide group and at the 2-position with a 4-methoxyphenyl ring. Its structural complexity distinguishes it from simpler sulfonamides and benzamide derivatives.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-15-3-10-19(11-4-15)30(26,27)24-17-7-12-22-20(13-17)21(25)14-23(29-22)16-5-8-18(28-2)9-6-16/h3-14,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAAUCHKGRERBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide typically involves multistep organic reactions. One common method includes the following steps:
Formation of the Chromen-4-one Core: This step involves the condensation of appropriate starting materials, such as 4-hydroxycoumarin and 4-methoxybenzaldehyde, under acidic conditions to form the chromen-4-one core.
Introduction of the Sulfonamide Group: The chromen-4-one intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced sulfonamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to new derivatives with enhanced properties.
2. Biology:
- Enzyme Inhibition: Preliminary studies indicate that N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide acts as an inhibitor of specific enzymes, making it a candidate for biochemical studies. Notably, it has shown inhibitory effects on:
- Acetylcholinesterase (AChE): Relevant for Alzheimer's disease research.
- Cyclooxygenase (COX): Suggesting potential anti-inflammatory properties.
3. Medicine:
- Anticancer Properties: The compound has been investigated for its potential anticancer effects, demonstrating the ability to induce apoptosis in various cancer cell lines. It has been reported to significantly reduce cell viability in breast and colon cancer cells.
- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.23 mg/mL to 0.70 mg/mL.
4. Industry:
- Material Development: The compound may be utilized in developing new materials with specific properties, such as UV-absorbing agents.
Case Studies
Several studies have documented the biological effects of this compound:
Antimicrobial Study:
A recent study evaluated the antimicrobial efficacy against various pathogens, demonstrating potent activity against E. coli and S. aureus, with MIC values comparable to standard antibiotics.
Anticancer Research:
Another study focused on the anticancer properties of similar chromone derivatives, reporting significant cytotoxicity against breast cancer cell lines with IC50 values below 20 µM.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in breast and colon cancer cells | |
| Enzyme Inhibition | Inhibits AChE and COX enzymes |
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Chromenone-Based Sulfonamides and Benzamides
- N-[2-(2-Fluorophenyl)-4-Oxo-4H-Chromen-6-Yl]-2-Methoxybenzamide (923112-79-2) Structural Difference: Replaces the sulfonamide with a benzamide and introduces a 2-fluorophenyl group. Benzamides generally exhibit weaker hydrogen bonding compared to sulfonamides, which may lower target affinity.
3,4,5-Trimethoxy-N-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-6-Yl)Benzamide (923191-98-4)
- Structural Difference : Substitutes the sulfonamide with a trimethoxybenzamide.
- Implications : The electron-rich trimethoxy group may improve π-π stacking interactions but could introduce steric hindrance, reducing binding efficiency. Methoxy groups also increase metabolic stability compared to methyl groups.
Sulfonamide Derivatives with Heterocyclic Modifications
- N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-Yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide (923216-86-8) Structural Difference: Incorporates a pyrimidinylamino group on the phenyl ring. However, the bulky substituents could reduce solubility.
- N-(4-Methoxyphenyl)Benzenesulfonamide (Related to ) Structural Difference: Lacks the chromenone core, featuring a simpler benzenesulfonamide linked to 4-methoxyphenyl. Implications: The absence of the chromenone ring likely diminishes anti-inflammatory or antioxidant activity. This highlights the critical role of the chromenone scaffold in the target compound’s bioactivity.
Non-Sulfonamide Chromenone Derivatives
- N-[2-(2-Fluorophenyl)-4-Oxo-4H-Chromen-6-Yl]Acetate (EN300-7444894)
Key Structural and Functional Group Analysis
| Compound | Core Structure | Key Substituents | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Compound | Chromenone + sulfonamide | 4-Methylbenzenesulfonamide, 4-methoxyphenyl | Balanced solubility, strong hydrogen bonding | Moderate steric hindrance from methyl group |
| 923112-79-2 (Benzamide analog) | Chromenone + benzamide | 2-Fluorophenyl, 2-methoxybenzamide | High lipophilicity, metabolic stability | Reduced solubility, weaker hydrogen bonding |
| 923216-86-8 (Pyrimidinylamino sulfonamide) | Sulfonamide + pyrimidine | Diethylamino, methylpyrimidine | Enhanced hydrophobic interactions, higher potency | Lower solubility due to bulky substituents |
| N-(4-Methoxyphenyl)benzenesulfonamide | Simple sulfonamide | 4-Methoxyphenyl | Synthetically accessible | Lacks chromenone-associated bioactivity |
Mechanistic and Pharmacological Implications
- Target Compound: Likely inhibits enzymes such as cyclooxygenase-2 (COX-2) or carbonic anhydrase due to the sulfonamide group, while the chromenone core contributes to antioxidant effects.
- Fluorinated Analogs : Improved blood-brain barrier penetration but may exhibit off-target effects due to heightened lipophilicity.
- Pyrimidine-Modified Sulfonamides: Potential kinase inhibitors or anticancer agents due to heterocyclic interactions.
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of chromenone derivatives, characterized by a chromenone core linked to a sulfonamide group. The presence of the methoxyphenyl group enhances its biological activity, potentially influencing its interaction with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : The compound can interact with receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | Resistant |
These findings suggest that the compound has bactericidal effects against Gram-positive bacteria while showing resistance against Gram-negative strains .
Anticancer Potential
In vitro studies have demonstrated that related chromenone derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 1.61 ± 1.92 |
| HT29 (colorectal carcinoma) | 1.98 ± 1.22 |
The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives, including those structurally related to our compound, against biofilm formation in Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at concentrations as low as 31.108 μg/mL, highlighting the potential for therapeutic applications in treating resistant infections .
- Cytotoxicity Assessment : In a comparative study, the cytotoxic effects of this compound were assessed against standard chemotherapeutics. The compound demonstrated superior activity against certain cancer cell lines, suggesting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Chromenone Core Formation : Condensation of 4-methoxyphenylacetophenone with substituted aldehydes under acidic conditions to form the 4-oxo-4H-chromen-6-yl scaffold .
Sulfonamide Coupling : Reacting the chromenone intermediate with 4-methylbenzenesulfonamide via nucleophilic substitution (e.g., using DCC/DMAP as coupling agents) in anhydrous DMF .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H2SO4, 80°C, 6h | 78 | 92 |
| 2 | DCC/DMAP, DMF, 24h | 65 | 95 |
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodological Answer :
- NMR : Compare 1H/13C NMR shifts with analogous compounds (e.g., 4-oxochromenone protons at δ 6.8–7.5 ppm, sulfonamide -SO2NH- at δ 3.1 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 436.12 (calculated: 436.11).
- IR : Sulfonamide S=O stretches at 1150 cm⁻¹ and 1320 cm⁻¹ .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically analyzed?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-2 vs. COX-1) .
- Compound Stability : Degradation under assay conditions (e.g., pH-dependent hydrolysis of the sulfonamide group).
- Resolution Strategy :
Standardize assays (e.g., use recombinant enzymes and control inhibitors like Celecoxib for COX-2 studies).
Validate purity via HPLC-MS before testing .
Table 2 : Bioactivity Variability in Published Studies
| Study | IC50 (COX-2, μM) | Cell Line | Purity (%) |
|---|---|---|---|
| A | 0.45 | HeLa | 98 |
| B | 1.2 | MCF-7 | 85 |
Q. What experimental designs are optimal for studying enzyme inhibition kinetics?
- Methodological Answer :
Enzyme Assays : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) with varying substrate concentrations (0.1–10× Km).
Inhibition Mode : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For this compound, competitive inhibition is suggested by intersecting lines at the y-axis .
Data Analysis : Fit data to the Morrison equation for tight-binding inhibitors (Ki < 1 μM) using software like GraphPad Prism .
Q. How can structural modifications improve pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Bioavailability Enhancement :
- Introduce polar groups (e.g., hydroxyl or carboxylate) on the 4-methylbenzenesulfonamide moiety to improve solubility .
- Replace the methoxyphenyl group with a trifluoromethyl group to enhance metabolic stability .
- Validation :
- LogP reduction from 3.8 to 2.1 via substituent modification, measured via shake-flask method.
- In vivo PK studies in murine models to assess AUC and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
